molecular formula C17H19BrN4O2 B2365571 8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189499-87-2

8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2365571
CAS RN: 2189499-87-2
M. Wt: 391.269
InChI Key: KRZCXEJENSEDHQ-UHFFFAOYSA-N
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Description

8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as BTAO, is a bicyclic compound that has been studied for its potential as a therapeutic agent. The compound has been synthesized using various methods and has shown promising results in scientific research applications. In

Scientific Research Applications

Structural Significance

The 8-azabicyclo[3.2.1]octane scaffold is a core structure in various biologically active compounds, especially tropane alkaloids. The importance of this scaffold is underscored by extensive research into its stereoselective construction, given its relevance in biological activities. For instance, research on enantioselective constructions of this scaffold highlights its central role in the family of tropane alkaloids, which are known for a wide range of biological functions. The methodologies developed aim to control the stereochemistry directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives (Rodríguez et al., 2021).

Synthetic Utility and Diversity

The 2,8-diheterobicyclo[3.2.1]octane ring systems, which share a structural resemblance with the compound , have been extensively studied for their natural occurrence, synthesis, and properties. These compounds are prevalent in nature, forming the core of numerous families of biologically active natural products. Their versatile reactivity makes them valuable building blocks in modern organic synthesis. The interest in these compounds arises from their abundance in nature and their unique reactivity, which provides considerable impact in organic synthesis (Flores & Díez, 2014).

Synthetic Methodologies and Transformations

Several studies have focused on the synthesis methodologies and transformations of compounds structurally similar to 8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane. For instance, the synthesis of homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been achieved through reactions involving specifically protected phosphoramidate derivatives of carbohydrates. These reactions proceed via homolytic fragmentation of a hypothetical iodoamide intermediate, with the generated N-radicals participating in an intramolecular hydrogen abstraction reaction (IHA) to give the aforementioned bicycles (Francisco et al., 2000).

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-24-14-4-5-16(18)15(10-14)17(23)22-11-2-3-12(22)9-13(8-11)21-7-6-19-20-21/h4-7,10-13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZCXEJENSEDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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